
2-(Dimethylamino)ethyl octadecanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl octadecanoate;hydrochloride typically involves the following steps:
Esterification: Octadecanoic acid is reacted with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 2-(dimethylamino)ethyl octadecanoate.
Formation of Hydrochloride Salt: The ester product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(dimethylamino)ethyl octadecanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and 2-(dimethylamino)ethanol are mixed in industrial reactors with appropriate catalysts.
Purification: The ester product is purified through distillation or recrystallization.
Hydrochloride Formation: The purified ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and 2-(dimethylamino)ethanol.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or other amines.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Octadecanoic acid and 2-(dimethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)ethyl octadecanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl octadecanoate;hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaminoethanol (DMAE)
Uniqueness
2-(Dimethylamino)ethyl octadecanoate;hydrochloride is unique due to its long hydrophobic octadecanoate chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or modification.
属性
CAS 编号 |
37839-75-1 |
|---|---|
分子式 |
C22H46ClNO2 |
分子量 |
392.1 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl octadecanoate;hydrochloride |
InChI |
InChI=1S/C22H45NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3;/h4-21H2,1-3H3;1H |
InChI 键 |
QSQUNWSHLGDISY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)


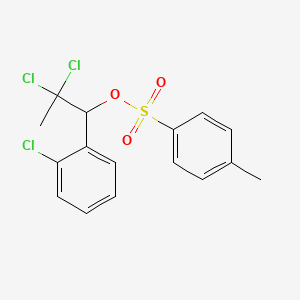
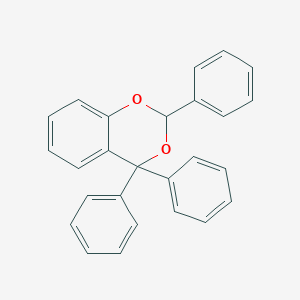
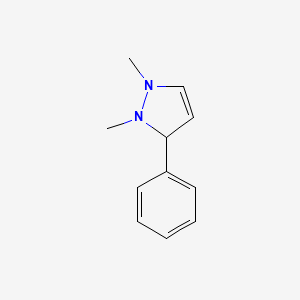

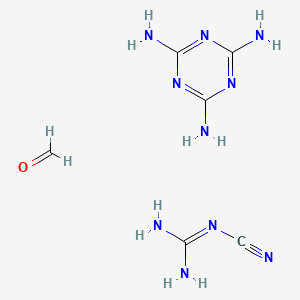

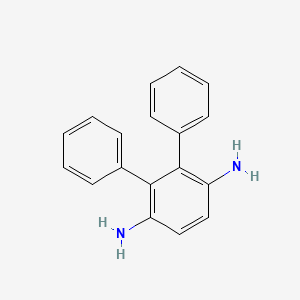
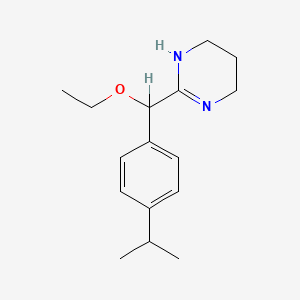
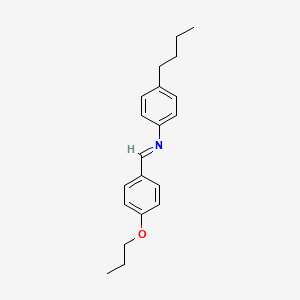
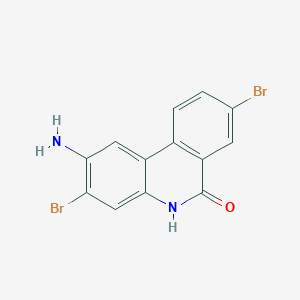
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
